molecular formula C7H15N B3018595 (2r)-2-methylazepane CAS No. 763916-83-2

(2r)-2-methylazepane

Cat. No.: B3018595
CAS No.: 763916-83-2
M. Wt: 113.204
InChI Key: LGONGMXQDFYGKU-SSDOTTSWSA-N
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Description

(2R)-2-Methylazepane is a seven-membered heterocyclic compound with a nitrogen atom incorporated into the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methylazepane typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2-methyl-1,6-hexanediamine with formaldehyde under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of secondary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-2-methylazepane exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrogen atom in the ring structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound without the methyl substitution.

    Piperidine: A six-membered ring with a nitrogen atom, structurally similar but with different chemical properties.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

Uniqueness

(2R)-2-Methylazepane is unique due to its seven-membered ring structure and the presence of a chiral center at the 2-position. This chirality can influence the compound’s biological activity and its interactions with other molecules, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

(2R)-2-methylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGONGMXQDFYGKU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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